إيميدازوبيرازين
Imidazopyrazines are a class of heterocyclic compounds characterized by the presence of an imidazole ring fused to a pyrazine ring. These molecules often exhibit diverse biological activities, making them attractive for various applications in pharmaceutical and agricultural fields. The structure's unique features allow for the potential modulation of several physiological pathways, including targeting receptors involved in inflammation, pain management, and other disease states.
Imidazopyrazines can be synthesized through multi-step organic reactions, offering researchers a flexible approach to modify functional groups for specific properties or therapeutic targets. Due to their structural complexity, these compounds can serve as lead structures for drug development, providing a basis for further optimization and improvement of efficacy and safety profiles.
In agricultural applications, imidazopyrazines may act as fungicides by inhibiting fungal growth through disruption of metabolic processes essential for survival. Their use can help protect crops from diseases caused by various fungi, thereby enhancing crop yield and quality.

هيكل | الاسم الكيميائي | CAS | وسط |
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3-Bromo-6-methoxyimidazo1,2-Apyrazine | 1276056-77-9 | C7H6BrN3O |
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6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine | 1255097-94-9 | C6H2Br2ClN3 |
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(6-Chloro-imidazo1,2-apyrazin-3-yl)-methanol | 1273563-21-5 | C7H6BrN3O |
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8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine | 1289120-93-9 | C6H4BrClN4 |
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2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride | 56888-72-3 | C7H10Cl2N4 |
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Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate | 1250997-06-8 | C9H8ClN3O2 |
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Aurora inhibitor 1 | 2227019-45-4 | C23H25N9S |
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[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine | 1446487-74-6 | C20H18ClN5 |
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Imidazo[1,2-a]pyrazin-8-amine, 3-methyl-N-(3-pyridinylmethyl)- | 676359-56-1 | C13H13N5 |
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2-(2-methylpropyl)-octahydroimidazolidino1,5-apiperazin-3-one | 1506622-53-2 | C10H19N3O |
الوثائق ذات الصلة
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
الموردين الموصى بهم
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Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Nanjing Jubai BiopharmFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
منتجات موصى بها